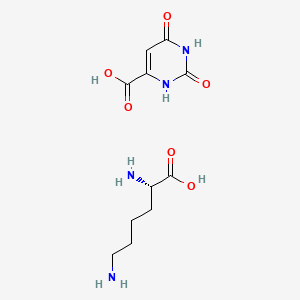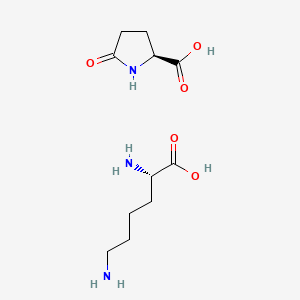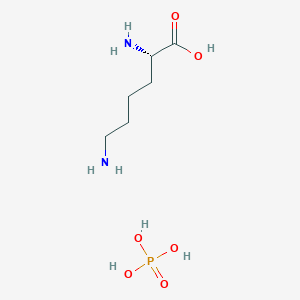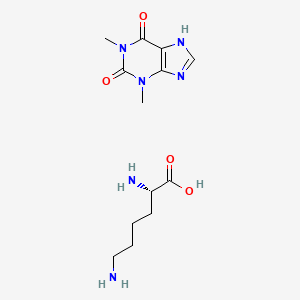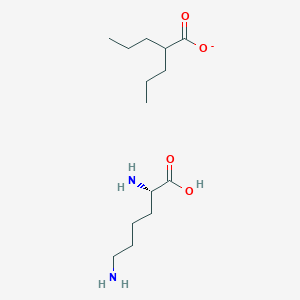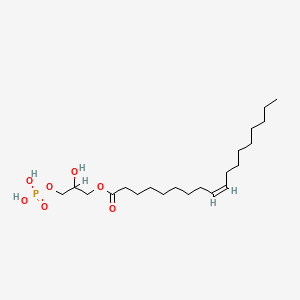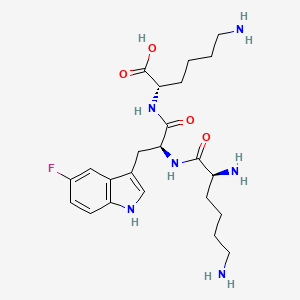
マアッキアイン
概要
説明
科学的研究の応用
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Maackiain plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Maackiain has been shown to inhibit the MAPK/Ras signaling pathway, which is pivotal in cell proliferation and apoptosis . Additionally, Maackiain modulates the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 pathways, which are essential in oxidative stress response, inflammation, and apoptosis . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
Maackiain exerts significant effects on various cell types and cellular processes. In nasopharyngeal carcinoma cells, Maackiain inhibits proliferation and promotes apoptosis by targeting the MAPK/Ras signaling pathway . In type 2 diabetic rat models, Maackiain protects kidney cells by modulating oxidative stress, inflammation, and apoptosis pathways . These effects underscore Maackiain’s potential in influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Maackiain involves several intricate interactions. Maackiain binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Maackiain inhibits the MAPK/Ras signaling pathway by binding to key proteins involved in this pathway . Additionally, Maackiain activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant genes . These molecular interactions elucidate how Maackiain exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maackiain change over time. Studies have shown that Maackiain remains stable and retains its biological activity over extended periods. In in vitro studies, Maackiain consistently inhibited cell proliferation and induced apoptosis over several days . In in vivo studies, Maackiain demonstrated long-term protective effects on kidney function in diabetic rats . These findings indicate that Maackiain’s effects are sustained over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Maackiain vary with different dosages in animal models. In type 2 diabetic rat models, Maackiain administered at doses of 10 and 20 mg/kg body weight significantly improved kidney function and reduced oxidative stress, inflammation, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
Maackiain is involved in several metabolic pathways. It interacts with enzymes such as Nrf2, HO-1, and Caspase-3, which play crucial roles in oxidative stress response, inflammation, and apoptosis . By modulating these pathways, Maackiain influences metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Maackiain is transported and distributed within cells and tissues through specific transporters and binding proteins. In kidney cells, Maackiain accumulates and exerts its protective effects by modulating oxidative stress and inflammation pathways . Understanding the transport and distribution of Maackiain is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Maackiain is critical for its activity and function. Maackiain is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, ensuring that Maackiain reaches its site of action within the cell.
準備方法
マアカインは、さまざまなクロマトグラフィー技術を使用して、クチナシから抽出できます . マアカインの合成経路には、マクロポーラス樹脂カラムクロマトグラフィー(MRCC)を用いた、ソフォラ・トンキネンシスからの総フラボノイドの調製精製が含まれます . 工業生産方法では、通常、植物源からマアカインを単離するために、大規模な抽出および精製プロセスが行われます。
化学反応の分析
マアカインは、酸化、還元、および置換反応など、いくつかの種類の化学反応を受けます . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、マアカインの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、還元は、化合物の還元形の生成につながる可能性があります .
類似化合物との比較
マアカインは、その特定の生物学的活性と分子標的のために、フラボノイドの中でユニークです。 類似の化合物には、ゲニステイン、ダイゼイン、ビオチャニンAなどの他のフラボノイドがあり、これらも抗炎症および抗癌特性を示します . AMP活性化プロテインキナーゼ/ラパマイシン経路/オートファジー経路やPINK1/パーキン経路などの特定の経路を調節するマアカインの能力は、これらの他の化合物とは異なります .
特性
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSJTUUSUGIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-Maackiain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2035-15-6 | |
| Record name | (-)-Maackiain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
| Record name | (-)-Maackiain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


